Cas no 1368405-66-6 (5-tert-butyl-1H-indole-3-carboxylic acid)

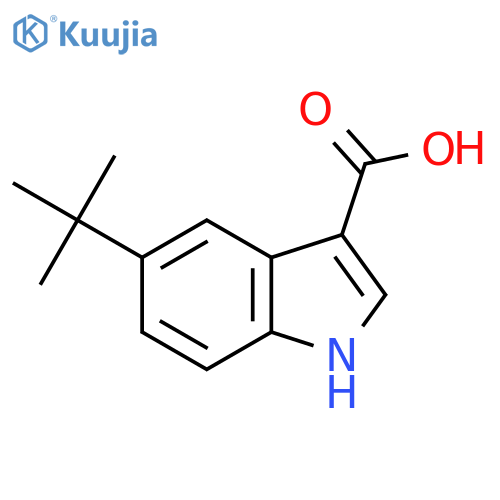

1368405-66-6 structure

商品名:5-tert-butyl-1H-indole-3-carboxylic acid

CAS番号:1368405-66-6

MF:C13H15NO2

メガワット:217.263703584671

MDL:MFCD21877300

CID:4697423

PubChem ID:57976318

5-tert-butyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(tert-Butyl)-1H-indole-3-carboxylic acid

- 5-tert-butyl-1H-indole-3-carboxylic acid

- AX8327617

-

- MDL: MFCD21877300

- インチ: 1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16)

- InChIKey: YIOBBXXAMCPHHA-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CNC2C=CC(=CC=21)C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 217.110278721g/mol

- どういたいしつりょう: 217.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 53.1

5-tert-butyl-1H-indole-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-tert-butyl-1H-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T135980-25mg |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 25mg |

$ 185.00 | 2022-06-03 | ||

| OTAVAchemicals | 3511360-50MG |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 50MG |

$171 | 2023-07-10 | |

| OTAVAchemicals | 3511360-100MG |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 100MG |

$229 | 2023-07-10 | |

| A2B Chem LLC | AO86035-50mg |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 50mg |

$390.00 | 2024-04-20 | |

| TRC | T135980-5mg |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 5mg |

$ 65.00 | 2022-06-03 | ||

| TRC | T135980-2.5mg |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| A2B Chem LLC | AO86035-1000mg |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 1000mg |

$710.00 | 2024-04-20 | |

| Alichem | A199010477-5g |

5-(tert-Butyl)-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 5g |

$2,648.13 | 2022-04-02 | |

| Alichem | A199010477-1g |

5-(tert-Butyl)-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 1g |

$848.43 | 2022-04-02 | |

| OTAVAchemicals | 3511360-250MG |

5-tert-butyl-1H-indole-3-carboxylic acid |

1368405-66-6 | 95% | 250MG |

$309 | 2023-07-10 |

5-tert-butyl-1H-indole-3-carboxylic acid 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

1368405-66-6 (5-tert-butyl-1H-indole-3-carboxylic acid) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬